cis vs. trans Isomer: Geometry and Purity
cis-Pt(PPh₃)₂Cl₂ is the kinetic product formed rapidly from K₂PtCl₄ and PPh₃, while trans-Pt(PPh₃)₂Cl₂ is the thermodynamic product requiring longer reaction times [1]. Single-crystal X-ray diffraction confirms the cis isomer adopts a slightly distorted square-planar geometry with Pt–P bonds of 2.251(2) and 2.265(2) Å, Pt–Cl bonds of 2.333(2) and 2.356(2) Å, P–Pt–P angle of 97.8(1)°, and Cl–Pt–Cl angle of 87.1(1)° [2]. In contrast, the trans isomer crystallizes with distinct unit cell parameters and lacks the cis-specific bond-angle strain that facilitates ligand substitution [3]. The two isomers are unambiguously distinguishable by ³¹P NMR (cis: δ ~17 ppm; trans: δ ~24 ppm) and by the color of the crystalline solid: cis is white, trans is yellow [4]. Procurement of the cis isomer ensures isomeric homogeneity, whereas commercial 'Pt(PPh₃)₂Cl₂' without stereochemical specification may contain mixed isomers or the trans form, directly compromising the fidelity of subsequent catalytic or stoichiometric transformations.
| Evidence Dimension | Isomeric identity and structural geometry |
|---|---|
| Target Compound Data | cis-Pt(PPh₃)₂Cl₂: white crystalline solid; Pt–P 2.251–2.265 Å, Pt–Cl 2.333–2.356 Å, P–Pt–P 97.8°, Cl–Pt–Cl 87.1°; kinetic product |
| Comparator Or Baseline | trans-Pt(PPh₃)₂Cl₂: yellow crystalline solid; thermodynamic product; longer reaction time required; distinct ³¹P NMR shift |
| Quantified Difference | Color: white vs. yellow. Bond angles: P–Pt–P 97.8° (cis) vs. ~180° (trans); Cl–Pt–Cl 87.1° (cis) vs. ~180° (trans). ³¹P NMR: cis ~17 ppm vs. trans ~24 ppm. |
| Conditions | Solid state X-ray crystallography; ³¹P NMR in CDCl₃; synthesis from K₂PtCl₄ + PPh₃ in H₂O/EtOH (cis) vs. Zeise's salt + PPh₃ (trans) |
Why This Matters
Isomeric purity directly determines the geometry of downstream Pt intermediates; procurement of the cis isomer eliminates the risk of trans contamination that alters ligand-substitution kinetics and catalytic selectivity.
- [1] Wikipedia. Bis(triphenylphosphine)platinum chloride. cis isomer is white; trans isomer is yellow. cis is kinetic product; trans is thermodynamic product. View Source
- [2] G. K. Anderson, H. C. Clark, J. A. Davies. The structure of cis-dichloro-bis-(triphenylphosphine)platinum(II). Pt–Cl 2.333(2) and 2.356(2), Pt–P 2.251(2) and 2.265(2) Å, P–Pt–P 97.8(1)°, Cl–Pt–Cl 87.1(1)°. View Source
- [3] M. H. Johansson, S. Otto. trans-Dichlorobis(triphenylphosphine-P)platinum(II). Acta Crystallogr. C 56, e12–e15 (2000). Crystal structure of trans-PtCl₂(PPh₃)₂. View Source
- [4] IPFS.io. Bis(triphenylphosphine)platinum chloride. cis isomer: white crystalline powder; trans isomer: yellow. Both square planar. View Source
